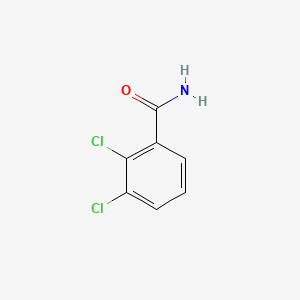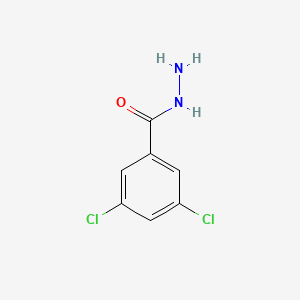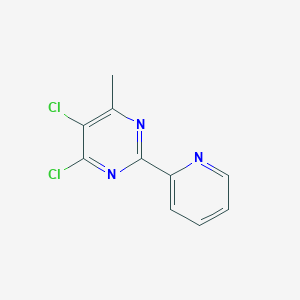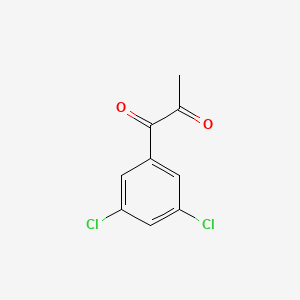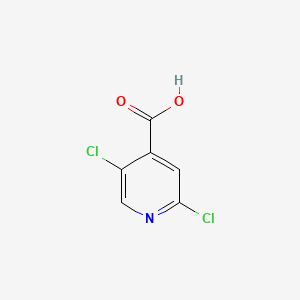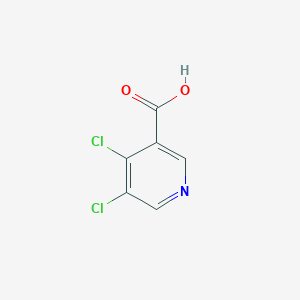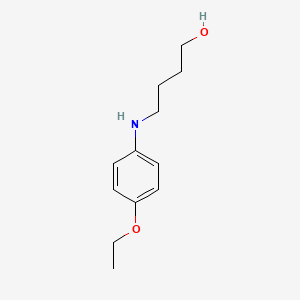
4-(4-Ethoxy-phenylamino)-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-Ethoxy-phenylamino)-butan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate involves a process that might be adapted for the synthesis of the target compound . Additionally, the crystallographic analysis of a structurally related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, could provide insights into the molecular structure analysis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction . The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination or enamine hydrogenation using a Ru catalyst also provides a potential pathway that could be modified for the synthesis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" . These methods could be adapted to synthesize the target compound by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as x-ray crystallography . This method could be applied to "4-(4-Ethoxy-phenylamino)-butan-1-ol" to determine its crystallographic structure, which would provide valuable information about its stereochemistry and conformation. The extensive NMR spectroscopy techniques, including 1D-NOE, 2D-HSQC, and HMBC experiments, are also crucial for establishing the structures of similar compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-(4-Ethoxy-phenylamino)-butan-1-ol," but they do describe reactions that could be relevant. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different quinolinone derivatives indicates that arylamino groups can participate in complex chemical reactions to form heterocyclic compounds . This knowledge could be useful in predicting the reactivity of the arylamino group in "4-(4-Ethoxy-phenylamino)-butan-1-ol."
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "4-(4-Ethoxy-phenylamino)-butan-1-ol," they do provide data on similar compounds. For instance, the density and crystallographic data of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one could be used as a reference for estimating the density and solid-state properties of the target compound . The solubility, melting point, and boiling point could be inferred from related structures and their known properties.
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : The compounds “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” are synthesized via Schiff bases reduction route . These compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
Scientific Field: Organic Chemistry
- Application : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
- Methods of Application : Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not mentioned in the source .
-
Scientific Field: Material Science
- Application : The organic third-order non-linear optical crystal 1-ethyl-2- [2- (4-hydroxy-phenyl)-vinyl]-pyridinium iodide (HSPI), a new derivative of the stilbazolium family, was successfully synthesized and the optical quality single crystal was grown by a slow evaporation technique for the first time .
- Methods of Application : The crystal structure of HSPI was confirmed by single crystal X-ray diffraction studies and it was found that it belongs to the monoclinic system with centrosymmetric space group C 2/ c .
- Results or Outcomes : The UV-Vis-NIR spectral studies exhibit a huge transparency (∼70%) in the visible and near-IR (from 468 to 1100 nm) spectral regions that make it a potential material for non-linear device applications in this spectral range .
-
Scientific Field: Material Science
- Application : Bulk organic intramolecular charge transfer nonlinear optical single crystal of 2-(2,4-dimethoxybenzylidene) malononitrile (DMM) have been successfully grown by slow evaporation solution growth technique at 35 °C using acetone as the solvent .
- Methods of Application : The lattice parameters of the grown DMM crystal was evaluated by single crystal X-ray diffraction analysis .
- Results or Outcomes : The laser-induced damage threshold experiment shows that the grown DMM bulk crystal possess an excellent resistance to laser radiation with a high threshold up to 1.75 GW/cm 2, much larger than those of several known organic and inorganic NLO materials .
Future Directions
properties
IUPAC Name |
4-(4-ethoxyanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLICADXUMRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365153 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-phenylamino)-butan-1-ol | |
CAS RN |
356539-16-7 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



